molecular formula C25H23N5O2S B2366437 3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(thiophen-2-ylmethyl)propanamide CAS No. 902967-72-0

3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(thiophen-2-ylmethyl)propanamide

Cat. No.: B2366437
CAS No.: 902967-72-0
M. Wt: 457.55
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Description

3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(thiophen-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C25H23N5O2S and its molecular weight is 457.55. The purity is usually 95%.
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Properties

IUPAC Name

3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(thiophen-2-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2S/c31-23(26-17-19-9-6-16-33-19)13-12-22-27-28-25-29(15-14-18-7-2-1-3-8-18)24(32)20-10-4-5-11-21(20)30(22)25/h1-11,16H,12-15,17H2,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHSWWMAFRQLSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCC5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(thiophen-2-ylmethyl)propanamide is a synthetic derivative that exhibits potential biological activities. Its unique structural features, including a triazole and quinazoline moiety, suggest diverse pharmacological properties. This article aims to compile and analyze the biological activity of this compound based on available research findings.

Molecular Characteristics

The molecular formula of the compound is C27H25N5O2SC_{27}H_{25}N_{5}O_{2}S with a molecular weight of 483.59 g/mol. The compound's structure includes a quinazoline nucleus and a thiophene side chain, which are known for their roles in various biological activities.

PropertyValue
Molecular FormulaC27H25N5O2S
Molecular Weight483.59 g/mol
CAS Number1111038-93-7

Anticonvulsant Activity

Research has indicated that derivatives of triazole and quinazoline possess anticonvulsant properties. For instance, studies on similar compounds have shown significant activity in seizure models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. The compound's structural analogs have demonstrated effective seizure protection at dosages ranging from 30 to 100 mg/kg in animal models .

Anticancer Potential

The triazoloquinazoline scaffold has been explored for anticancer activity, particularly targeting polo-like kinase 1 (Plk1), which is implicated in various cancers. Compounds with similar structures have been reported to inhibit Plk1 effectively, suggesting that the compound may also exhibit anticancer properties through modulation of this pathway .

Antithrombotic Effects

The compound has been identified as having potential antithrombotic effects by inhibiting clotting factor VIIa. This property is particularly relevant for developing therapeutic agents for thrombus-associated diseases .

Study on Anticonvulsant Activity

In a study evaluating several triazole-containing compounds, one derivative showed an ED50 (effective dose for 50% response) of 23.4 mg/kg in the MES model. This indicates that modifications in the side chains of triazole derivatives can significantly enhance their anticonvulsant efficacy .

Anticancer Research

A recent investigation into novel inhibitors targeting Plk1 revealed that compounds with similar structural motifs to our compound exhibited promising anticancer activity with low cytotoxicity profiles. These findings highlight the potential for further development of this compound as an anticancer agent .

Summary of Findings

Activity TypeObserved EffectsReference
AnticonvulsantSignificant seizure protection
AnticancerInhibition of Plk1
AntithromboticInhibition of clotting factor VIIa

Preparation Methods

Quinazolinone Ring Formation

The quinazolinone scaffold is typically constructed via cyclocondensation of anthranilamide derivatives with carbonyl compounds. Adapting methods from US11434243B2, anthranilamide (1) reacts with ethyl glyoxylate in acetonitrile under acidic conditions (e.g., p-toluenesulfonic acid) to yield 2,3-dihydroquinazolin-4(1H)-one (2) . Prolonged reflux (4–6 h) ensures complete conversion, though competing side reactions (e.g., decarboxylation) may necessitate stoichiometric optimization.

Triazole Ring Annulation

Triazole formation follows a [3+2] cycloaddition strategy. Hydrazine treatment of 2 generates a hydrazide intermediate, which undergoes nitrous acid-mediated cyclization to form the triazoloquinazolinone core (3) . Alternatively, US11434243B2 describes using phosphorus oxychloride (POCl₃) and diisopropylethylamine (DIPEA) in acetonitrile to facilitate cyclization at 80°C, achieving >90% purity after recrystallization.

Functionalization with the Propanamide Side Chain

Carboxylic Acid Intermediate Synthesis

A three-carbon linker is introduced via Michael addition or alkylation. Treating 5 with acrylic acid in the presence of triethylamine yields 3-(quinazolinonyl)propanoic acid (6) . Alternatively, US11434243B2’s protocol for analogous compounds uses acetic acid reflux to install the side chain.

Amidation with Thiophen-2-ylmethylamine

Activation of 6 ’s carboxylic acid group is achieved using thionyl chloride (SOCl₂) to form the acid chloride, which reacts with thiophen-2-ylmethylamine in dichloromethane (DCM) at 0–5°C. Quenching with aqueous NaHCO₃ and extraction affords the target propanamide (7) in 75–85% yield.

Purification and Scalability Challenges

Recrystallization Optimization

The final compound’s low solubility in common solvents (e.g., ethanol, ethyl acetate) necessitates acetic acid-mediated recrystallization. As per US11434243B2, dissolving crude 7 in hot acetic acid (120°C) followed by gradual cooling yields high-purity crystals (>98% HPLC).

Chromatography Avoidance

Silica gel chromatography, while effective for small-scale purification, is impractical industrially. The patent emphasizes tin-free syntheses and crystallization-driven purification to eliminate metal residues and reduce costs.

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability
Alkylation + Amidation 40% 85% Moderate
Negishi Coupling + Amidation 94% 98% High

The Negishi coupling route outperforms direct alkylation in both yield and purity, though it requires stringent anhydrous conditions.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing triazoloquinazoline derivatives like this compound, and how are reaction conditions optimized?

  • Answer : Synthesis typically involves multi-step routes, starting with the formation of the triazoloquinazoline core via cyclization reactions. Key steps include:

  • Precursor selection : Use of substituted quinazolines or hydrazine derivatives (e.g., 2-hydrazinobenzoic acid) for ring closure .
  • Condition optimization : Solvent choice (e.g., ethanol, DMF), temperature control (reflux or ice-cooled conditions), and catalysts (triethylamine, NaH) to maximize yield and purity .
  • Purification : Chromatography (TLC/HPLC) and recrystallization (e.g., ethanol-DMF mixtures) to isolate the final product .
    • Validation : Characterization via 1H^1H/13C^{13}C NMR, IR, and mass spectrometry to confirm structural integrity .

Q. How is the purity and stability of this compound assessed under varying experimental conditions?

  • Answer :

  • Purity : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities. Elemental analysis (C, H, N) ensures stoichiometric consistency .
  • Stability : Accelerated stability studies (pH 3–9, 40–60°C) to monitor degradation via LC-MS. Thiophene and amide groups may hydrolyze under acidic/basic conditions, requiring inert storage (N2_2, -20°C) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of triazoloquinazolines?

  • Answer : Contradictions (e.g., variable IC50_{50} values) are addressed via:

  • Standardized assays : Use of consistent cell lines (e.g., HepG2 for anticancer studies) and controls (e.g., doxorubicin) .
  • Structural-activity relationships (SAR) : Modifying substituents (e.g., phenethyl vs. thiophen-2-ylmethyl groups) to isolate contributions to activity .
  • Mechanistic studies : Competitive binding assays (e.g., fluorescence polarization) to confirm target engagement (e.g., kinase inhibition) .

Q. How can computational methods guide the optimization of this compound’s interaction with biological targets?

  • Answer :

  • Molecular docking : Using software like AutoDock Vina with protein structures (e.g., PDB: 3LD6 for 14-α-demethylase) to predict binding modes .
  • MD simulations : GROMACS/AMBER for stability analysis of ligand-target complexes (e.g., hydrogen bonding with catalytic residues) .
  • ADMET prediction : SwissADME to optimize logP (<5), topological polar surface area (<140 Ų) for bioavailability .

Q. What experimental approaches validate the proposed mechanism of action for this compound in cancer models?

  • Answer :

  • In vitro : Apoptosis assays (Annexin V/PI staining), cell cycle analysis (propidium iodide), and ROS detection (DCFH-DA) .
  • Target validation : siRNA knockdown or CRISPR-Cas9 gene editing of suspected targets (e.g., EGFR, PI3K) to confirm pathway dependency .
  • In vivo : Xenograft models (e.g., nude mice) with pharmacokinetic profiling (plasma half-life, tissue distribution) .

Q. How are synthetic byproducts or degradation products characterized, and what implications do they have for reproducibility?

  • Answer :

  • Byproduct identification : High-resolution LC-MS/MS (Q-TOF) and 1H^1H-1H^1H COSY NMR for structural elucidation .
  • Degradation pathways : Forced degradation studies (heat, light, oxidation) followed by LC-UV/MS to identify labile groups (e.g., thiophene oxidation) .
  • Reproducibility : Detailed reporting of reaction conditions (solvent purity, catalyst lot numbers) in supplementary data .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step procedures in .
  • Analytical Tools : NMR (Bruker Avance III), HPLC (Agilent 1260), and X-ray crystallography (if crystals are obtainable) .
  • Computational Workflows : COMSOL Multiphysics for reaction modeling; PyMOL for docking visualization .

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